An In-depth Technical Guide on the Physical Properties of Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate
An In-depth Technical Guide on the Physical Properties of Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is an organic compound notable for its rigid, bicyclic core structure and ester functional groups. This unique three-dimensional scaffold makes it a valuable building block in various fields of chemical synthesis, including pharmaceuticals and materials science.[1][2] Its defined stereochemistry and the ability to introduce functionality at the bridgehead positions offer a strategic advantage in the design of complex molecular architectures.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with available experimental details to support its application in research and development.
Core Physical and Chemical Properties
The physical characteristics of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate have been documented across various sources. The compound is typically described as a white crystalline solid or powder at room temperature.[3][4][5][6] It is not readily soluble in water but is soluble in organic solvents.[3][7]
Table 1: General and Physical Properties
| Property | Value | References |
|---|---|---|
| CAS Number | 1459-96-7 | [3][4][5] |
| Molecular Formula | C₁₂H₁₈O₄ | [1][3][4] |
| Molecular Weight | 226.27 g/mol | [3][4][5] |
| Appearance | White crystal / solid / powder | [3][4][5][6] |
| Density | 1.206 g/cm³ | [3][4][8] |
| Boiling Point | 273.6 °C at 760 mmHg | [3][4][6][8] |
| Flash Point | 126.968 °C | [3][8] |
| Vapor Pressure | 0.00568 mmHg at 25°C | [3][6] |
| Refractive Index | 1.515 | [3][6] |
| Storage | Room Temperature, Sealed in dry |[3][4] |
Table 2: Spectroscopic Data
| Spectrum Type | Data | References |
|---|---|---|
| ¹H NMR (CDCl₃) | Bicyclic protons: Multiplets at δ 1.2–2.5 ppm; Ester methyl groups: Singlets at δ 3.6–3.8 ppm. | [1] |
| Predicted ¹H NMR (CDCl₃) | δ 1.78 and 3.6 ppm. | [8] |
| Predicted ¹³C NMR (CDCl₃) | δ 27.99, 39.98, 53.12, and 177.62 ppm. |[8] |
Experimental Protocols
While detailed, step-by-step synthetic procedures for dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate are not extensively detailed in the immediate literature, key synthetic strategies can be inferred from related publications. One prominent method involves a Diels-Alder reaction.
Synthesis via Diels-Alder Reaction
A plausible synthetic route is the Diels-Alder cycloaddition between a suitable diene and a dienophile. Specifically, the reaction of dimethyl 1,3-cyclohexadiene-1,4-dicarboxylate with a dienophile could yield the bicyclo[2.2.2]octane skeleton.[9] Subsequent saturation of the resulting double bond would lead to the target compound.
A generalized conceptual workflow for this synthesis is presented below:
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Steps (Hypothetical Protocol based on[9]):
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Diels-Alder Cycloaddition: Dimethyl 1,3-cyclohexadiene-1,4-dicarboxylate (the diene) is reacted with a suitable dienophile (such as maleic anhydride, followed by further steps, or conceptually, ethylene under pressure) in a suitable solvent and heated to initiate the cycloaddition.
-
Hydrogenation: The resulting unsaturated bicyclic diester is dissolved in a solvent like ethanol or ethyl acetate. A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (at a pressure ranging from atmospheric to several atmospheres) and stirred until the reaction is complete (monitored by TLC or ¹H NMR).
-
Workup and Purification: The catalyst is removed by filtration (e.g., through Celite). The solvent is evaporated under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.
-
Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Hydrolysis to Dicarboxylic Acid
The ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid, which is a key intermediate for further functionalization.
A representative workflow for ester hydrolysis:
Caption: General workflow for the hydrolysis of the diester.
Experimental Protocol (based on the hydrolysis of a similar compound[10]):
-
A mixture of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate and a base such as potassium hydroxide (KOH) is prepared in a solvent system like methanol/water.
-
The mixture is heated to reflux and maintained at that temperature for several hours or until the reaction is complete.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is redissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Applications in Synthesis
The rigid bicyclo[2.2.2]octane core is a desirable motif in medicinal chemistry and materials science. This compound serves as a key intermediate for creating molecules where conformational rigidity is required to enhance biological activity or to impart specific physical properties to a material.[1][2][3] For example, it is used in the synthesis of modulators of the integrated stress pathway, which have potential therapeutic applications in neurodegenerative and metabolic diseases.[3] The ester groups provide convenient handles for conversion into acids, amides, alcohols, and other functional groups, allowing for its incorporation into a wide array of larger, more complex structures.[1]
References
- 1. Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | RUO [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. americanelements.com [americanelements.com]
- 5. haihangchem.com [haihangchem.com]
- 6. Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate CAS 1459-96-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. chembk.com [chembk.com]
- 8. Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, CAS No. 1459-96-7 - iChemical [ichemical.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. BICYCLO[2.2.2]OCTANE-1,4-DICARBOXYLIC ACID HEMIMETHYL ESTER | 18720-35-9 [chemicalbook.com]
